Phenol, 2-[1-[N-acetoxyimino]ethyl]-
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
[(E)-1-(2-hydroxyphenyl)ethylideneamino] acetate |
InChI |
InChI=1S/C10H11NO3/c1-7(11-14-8(2)12)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3/b11-7+ |
InChI Key |
IDGZAIMNRXPJNW-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)C)/C1=CC=CC=C1O |
Canonical SMILES |
CC(=NOC(=O)C)C1=CC=CC=C1O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phenol, 2 1 N Acetoxyimino Ethyl and Structural Analogues
Strategies for Constructing the 2-Substituted Phenol (B47542) Core
The cornerstone of the target molecule is the 2-acetylphenol moiety. Its synthesis presents a classic challenge in aromatic chemistry: achieving selective ortho-functionalization. Both traditional rearrangement reactions and modern catalytic methods have been developed to address this challenge.
Ortho-Directed Functionalization of Phenol
Directing an acyl group to the ortho position of a phenol is a key synthetic step. The hydroxyl group strongly activates the ring towards electrophilic substitution, primarily at the ortho and para positions. chemguide.co.uklibretexts.org Consequently, methods that can selectively favor the ortho product are highly valuable.
One of the most established methods for preparing acyl phenols is the Fries Rearrangement . organic-chemistry.orgwikipedia.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by Lewis or Brønsted acids. wikipedia.orgsigmaaldrich.com The reaction proceeds through the generation of an acylium ion, which then performs an electrophilic aromatic substitution on the phenol ring. wikipedia.orgbyjus.com The regioselectivity between the ortho and para products can be controlled by reaction conditions. High temperatures and non-polar solvents tend to favor the formation of the ortho-isomer, which is stabilized by the formation of a bidentate complex with the Lewis acid catalyst (e.g., AlCl₃). wikipedia.orgbyjus.com Conversely, lower temperatures and more polar solvents favor the para-product. byjus.comjk-sci.com
| Catalyst | Solvent | Temperature | Major Product | Reference |
| AlCl₃ | None | High (>160°C) | ortho-acylphenol | wikipedia.org |
| AlCl₃ | Nitrobenzene | Low (<60°C) | para-acylphenol | wikipedia.org |
| TiCl₄ | Dichloromethane | Varies | ortho/para mixture | sigmaaldrich.com |
| Zinc Powder | None | 160-170°C | ortho/para mixture | organic-chemistry.org |
| Methanesulfonic Acid | None | Varies | ortho/para mixture | organic-chemistry.org |
More recent advancements have focused on transition metal-catalyzed C-H functionalization, which offers a more direct and atom-economical approach. researchgate.netnih.gov For instance, cationic ruthenium hydride complexes have been shown to effectively catalyze the oxidative C-H coupling of phenols with aldehydes to yield 2-acylphenol compounds. nih.gov This method avoids the need for pre-functionalizing the phenol as an ester and often proceeds with high ortho-selectivity, driven by the directing effect of the hydroxyl group. nih.govrsc.org
Annulation and Rearrangement Approaches for Phenol Ring Formation
Instead of modifying an existing phenol ring, an alternative strategy is to construct the ring from acyclic precursors, a process known as annulation. This approach provides excellent control over the substitution pattern, avoiding the regioselectivity issues inherent in electrophilic aromatic substitution. nih.gov
A notable example is the [5+1] annulation strategy , which has been developed for the synthesis of highly functionalized phenols. acs.orgacs.orgnih.govfigshare.com In this approach, a five-carbon 1,5-bielectrophilic component reacts with a one-carbon nucleophilic component to construct the six-membered ring. acs.org For example, α-alkenoyl ketenedithioacetals can react with nitroalkanes in the presence of a base to form highly substituted phenols. nih.gov The mechanism involves a Michael addition followed by an intramolecular addition-elimination and subsequent aromatization. acs.orgacs.org
Rearrangement reactions of cyclic precursors can also lead to the formation of a phenol ring. The Dienone-Phenol Rearrangement is a classic example, where a cyclohexadienone rearranges to a phenol under acidic conditions. berhamporegirlscollege.ac.inyoutube.com The driving force for this reaction is the formation of the stable aromatic ring. youtube.com The process involves protonation of the carbonyl oxygen, followed by a organic-chemistry.orgacs.org-shift of a substituent to the adjacent carbocation, and finally tautomerization to the phenol. youtube.com This method is particularly useful for synthesizing phenols with specific substitution patterns that might be difficult to achieve through other means.
Synthesis of the 1-[N-acetoxyimino]ethyl Side Chain
Once the 2-acetylphenol core is obtained, the next phase is the elaboration of the acetyl group into the 1-[N-acetoxyimino]ethyl side chain. This is typically a two-step process involving the formation of an oxime, followed by acylation.
Formation of Oxime and Imino Linkages from Ketone Precursors
The conversion of a ketone to an oxime is a standard condensation reaction. byjus.com The ketone precursor, 2-acetylphenol, is reacted with hydroxylamine (B1172632) (NH₂OH) or one of its salts, such as hydroxylamine hydrochloride (NH₂OH·HCl). researchgate.netorientjchem.org The reaction is often carried out in the presence of a base (e.g., sodium acetate (B1210297), potassium carbonate) to neutralize the acid released from the hydroxylamine salt and to facilitate the reaction. researchgate.net The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. masterorganicchemistry.com
| Ketone Substrate | Reagents | Solvent | Conditions | Yield | Reference |
| Acetophenone (B1666503) | NH₂OH·HCl, Oxalic Acid | CH₃CN | Reflux, 90 min | 95% | orientjchem.org |
| Various Ketones | NH₂OH·HCl, K₂CO₃ | Methanol | Room Temp | Good | researchgate.net |
| Hindered Ketones | NH₂OH·HCl, NaOH | Ethanol/Water | Varies | Varies | google.com |
The geometry of the resulting oxime can be important for subsequent reactions, though for symmetrical ketones like acetophenone derivatives, this is not a factor.
O-Acylation Reactions for Acetoxy Group Introduction
The final step in forming the desired side chain is the acylation of the oxime's hydroxyl group. This is typically achieved by treating the oxime with an acetylating agent. Common reagents for this transformation include acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct (acetic acid or HCl).
This reaction converts the oxime into an O-acyl oxime, also known as an oxime acetate. masterorganicchemistry.com O-acyl oximes are versatile synthetic intermediates themselves, known to undergo various transformations, including the Beckmann rearrangement and reactions involving N-O bond cleavage. wikipedia.orgresearchgate.netmdpi.com The stability of the N-O bond in these compounds makes them useful for constructing nitrogen-containing heterocycles. researchgate.net
Multi-Component Reactions for Concurrent Moiety Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient approach to molecular complexity. nih.govresearchgate.netmdpi.com While a specific MCR for the direct synthesis of Phenol, 2-[1-[N-acetoxyimino]ethyl]- may not be established, the principles of MCRs can be applied to the concurrent assembly of its constituent moieties.
For example, reactions have been developed that combine oxime acetates with other molecules in a single pot. A copper-catalyzed coupling of oxime acetates with aldehydes has been used to synthesize highly substituted pyridines, demonstrating the concurrent formation of multiple C-C and C-N bonds starting from an O-acyl oxime. orgsyn.orgacs.org Other well-known MCRs, such as the Ugi and Passerini reactions, are powerful tools for rapidly generating complex structures from simple building blocks like ketones, amines, isocyanides, and carboxylic acids. nih.govbeilstein-journals.org The development of a novel MCR could, in principle, allow for the convergent assembly of a phenol, an ethyl source, a nitrogen source, and an acetate source to form the target molecule or its analogues in a highly step-economical fashion.
Catalytic Approaches in Compound Synthesis
Catalysis is fundamental to the efficient synthesis of complex molecules like Phenol, 2-[1-[N-acetoxyimino]ethyl]-. Catalytic methods offer pathways that are more selective and atom-economical compared to stoichiometric reactions, often proceeding under milder conditions. yale.eduacs.org For the synthesis of substituted phenols, transition metal catalysis has become an especially powerful tool, enabling reactions that were previously considered highly challenging. rsc.org
The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. researchgate.netacs.org For phenolic compounds, the hydroxyl group can act as an endogenous directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho-position. rsc.orgresearchgate.net This approach is directly relevant for the synthesis of 2-substituted phenols.
Various transition metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu), have been successfully employed to catalyze the ortho-C-H functionalization of phenols. rsc.orgnih.gov For instance, palladium-catalyzed reactions have been developed for the ortho-alkenylation of unprotected phenols, demonstrating high regioselectivity under relatively mild conditions. researchgate.net Similarly, copper-catalyzed systems have shown high efficiency in the ortho-C–H bond functionalization of free phenols with α-aryl-α-diazoesters, yielding alkylated products in excellent yields. nih.gov A key aspect of this approach is the interaction between the phenolic hydroxyl group and the metal catalyst, which facilitates the formation of a metallacyclic intermediate that promotes selective C-H activation at the adjacent position. nih.gov
| Catalyst System | Reactant | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Pd(II) | Unprotected Phenols | o-Alkenylated Phenols | High regioselectivity; mild conditions (60 °C); phenol as directing group. | researchgate.net |
| Cu(I) | Free Phenols and α-aryl-α-diazoesters | o-Alkylated Phenols | Highly efficient (76-98% yields); hydroxyl group enhances reactivity and selectivity. | nih.gov |
| Ru-based catalyst | Phenols and Alkenes/Alkynes | o-Alkylated/Alkenylated Phenols | Enables dehydrogenative coupling to access oxacyclic derivatives. | rsc.org |
| Au-catalysis | Phenols and α-aryl-α-diazoesters | p-Alkylated Phenols | Demonstrates site-selectivity control (para-position). | rsc.org |
This methodology could be adapted for the synthesis of the target compound by first achieving the ortho-alkylation or ortho-acylation of a phenol, followed by conversion of the introduced functional group into the desired N-acetoxyiminoethyl moiety.
Oxidative coupling is a powerful method for forming carbon-carbon (C-C) or carbon-oxygen (C-O) bonds and is particularly effective for phenol-containing substrates. wikipedia.orgrsc.org These reactions typically involve the oxidation of phenols to generate reactive phenoxy radicals or phenoxonium ions, which then couple with another nucleophilic species. wikipedia.orgresearchgate.net Transition metal complexes, often based on iron (Fe), copper (Cu), and vanadium (V), are frequently used to catalyze these transformations, providing control over the reaction's outcome. wikipedia.orgnih.gov While often used to form biaryl compounds (dimers of phenols), oxidative coupling strategies can also be employed for intramolecular cyclizations to create complex polycyclic systems. rsc.orgresearchgate.net
| Catalyst/Reagent | Reaction Type | Bond Formed | Key Characteristics | Reference |
|---|---|---|---|---|
| Vanadium (V) complexes (e.g., VCl4) | Homo-coupling | C-C | Effective for one-electron oxidation of phenols. | wikipedia.org |
| Iron (Fe) complexes with salan ligands | Asymmetric homo-coupling | C-C | Enables enantioselective synthesis of chiral biphenolic compounds. | researchgate.net |
| Copper (Cu) complexes with amine ligands | Asymmetric coupling | C-C | Achieves high enantioselectivity in asymmetric reactions. | rsc.orgresearchgate.net |
| Ru*(bpy)32+ (photocatalyst) with (NH4)2S2O8 | Oxidative [3+2] Cycloaddition | C-C and C-O | Visible-light mediated; uses a benign terminal oxidant. | nih.gov |
Cycloaddition reactions are another fundamental strategy for constructing cyclic molecules with high atom economy. vu.nl For phenolic systems, oxidative [3+2] cycloadditions have been developed using visible-light photoredox catalysis. nih.gov In this approach, an electron-rich phenol is oxidized to a phenoxonium intermediate, which then undergoes a cycloaddition with an alkene to form dihydrobenzofuran structures. nih.gov This showcases how the inherent reactivity of the phenol ring can be harnessed in cycloaddition chemistry to build complex heterocyclic frameworks. While not a direct route to the target compound, these principles demonstrate advanced methods for functionalizing the phenolic core structure.
Green Chemistry Principles in Synthetic Design
The design of synthetic routes for fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. yale.eduacs.org The synthesis of Phenol, 2-[1-[N-acetoxyimino]ethyl]- and its analogues can be made more sustainable by incorporating these principles.
Prevention of Waste : It is better to prevent waste than to treat it after it has been created. yale.edu Methods like C-H activation are inherently less wasteful as they avoid the use of pre-functionalized substrates, reducing the number of synthetic steps and the associated byproducts. acs.org
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cycloaddition reactions are excellent examples of atom-economical processes as they combine two or more reactants to form the product with no other atoms being lost. vu.nl
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. yale.edu The transition metal-catalyzed C-H activation and oxidative coupling reactions discussed previously are prime examples. Catalysts allow for reactions to proceed with high efficiency and selectivity using only a small amount of the reagent, which is often recyclable, thereby minimizing waste. patsnap.com
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. yale.edu Research into performing organic synthesis in water or using bio-based solvents is an active area. For instance, a direct, catalyst-free synthesis of paracetamol from hydroquinone (B1673460) has been developed using acetic acid, with a proposed process for recycling the solvent. rsc.org
Design for Energy Efficiency : Energy requirements should be minimized. yale.edu The development of photocatalytic reactions that operate at ambient temperature using visible light, such as the oxidative cycloaddition of phenols, is a significant step towards reducing the energy consumption of chemical synthesis. nih.gov
Use of Renewable Feedstocks : A raw material should be renewable whenever practicable. yale.edu There is growing interest in synthesizing phenolic compounds and other aromatic building blocks from bio-based sources, such as lignin, to move away from petroleum-based feedstocks. rsc.org
By integrating these principles, the synthesis of complex phenolic derivatives can be achieved not only with high chemical efficiency but also with minimal environmental and health impacts.
Elucidation of Reaction Mechanisms and Reactivity Profiles of Phenol, 2 1 N Acetoxyimino Ethyl
Electronic and Steric Influences on the Phenol (B47542) Ring Reactivity
The phenolic moiety is the site of several key reactions, with its reactivity profoundly influenced by the two substituents on the aromatic ring. The hydroxyl (-OH) group is a potent activating group, donating electron density to the ring through resonance. Conversely, the 2-[1-[N-acetoxyimino]ethyl]- substituent is generally considered to be deactivating due to the electron-withdrawing nature of the imine bond. The combination of these opposing electronic effects, along with steric factors, determines the pathways for substitution and transformation.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are controlled by the existing substituents.
The hydroxyl group is a strong ortho-, para-director, significantly enhancing the nucleophilicity of the carbon atoms at positions 4 (para) and 6 (ortho) relative to the -OH group. wikipedia.org The 2-[1-[N-acetoxyimino]ethyl]- group, being attached at position 2, introduces steric hindrance that can influence the accessibility of the adjacent position 3. The dominant activating and directing effect of the hydroxyl group typically governs the outcome of electrophilic substitution reactions. wikipedia.org Consequently, electrophiles will preferentially attack the positions most activated by the -OH group, primarily the para (position 4) and, to a lesser extent, the less sterically hindered ortho (position 6) position.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -OH (Hydroxyl) | 1 | Activating | Ortho, Para |
| -C(CH₃)=NOCOCH₃ | 2 | Deactivating | Meta (relative to itself) |
The electron-rich nature of the phenol ring makes it susceptible to oxidation. In the context of phenolic oximes, oxidative processes can lead to dearomatization and the formation of complex heterocyclic structures. A significant transformation is the intramolecular oxidative cyclization of o-phenolic oxime-esters. nih.gov
Research has shown that using hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), can promote the oxidative amidation of phenols. arkat-usa.org For substrates like Phenol, 2-[1-[N-acetoxyimino]ethyl]-, this can result in an intramolecular cyclization. This process involves the oxidation of the phenol ring to a cyclohexadienone intermediate, which is then trapped by the nucleophilic nitrogen of the oxime group. This reaction pathway provides a method for synthesizing enantiomerically enriched cyclohexadienone spiroisoxazolines, which are valuable building blocks in organic synthesis. nih.gov
| Reaction Type | Typical Reagent | Product Class |
|---|---|---|
| Intramolecular Oxidative Cyclization | Hypervalent Iodine Reagents (e.g., DIB) | Spiroisoxazolines |
| Oxidative Amidation | PhI(OCOCF₃)₂ (PIFA) | Dienones |
Reductive processes targeting the phenolic moiety primarily involve the removal of the hydroxyl group, a reaction known as hydrodeoxygenation (HDO). This transformation is of significant interest for converting lignin-derived biomass into aromatic hydrocarbons. mdpi.com The HDO of phenolic compounds can proceed via two main pathways: direct deoxygenation (DDO), which involves the direct cleavage of the C-O bond, or a hydrogenation-dehydration (HYD) route, where the aromatic ring is first hydrogenated to a cyclohexanol (B46403) intermediate, followed by dehydration and subsequent dehydrogenation to yield the aromatic product. mdpi.comrsc.org
The choice of catalyst is critical in determining the efficiency and selectivity of the HDO process. Bimetallic catalysts, often containing an oxophilic metal (like Fe) and a noble metal (like Pd or Pt) on a support, are commonly employed. mdpi.comrsc.org The support material, which can be acidic (e.g., SiO₂-Al₂O₃, ZSM-5) or neutral (e.g., carbon), also plays a crucial role. ncl.res.inresearchgate.net For Phenol, 2-[1-[N-acetoxyimino]ethyl]-, the HDO of the phenolic hydroxyl would yield 2-[1-[N-acetoxyimino]ethyl]benzene, though the stability of the N-acetoxyimino group under typical HDO conditions would need to be considered.
Reactivity of the N-Acetoxyimino Group
The N-acetoxyimino group is a versatile functional group that serves as a linchpin for various transformations. Its reactivity centers on the electrophilic imine carbon and the labile N-O bond, which can undergo cleavage and rearrangement.
The carbon atom of the C=N double bond is electrophilic, analogous to a carbonyl carbon, making it susceptible to attack by nucleophiles. msu.edumasterorganicchemistry.com The presence of the acetoxy group on the nitrogen atom enhances this electrophilicity and provides a good leaving group, facilitating addition-elimination reactions.
An example of this reactivity is the copper-mediated [3 + 2] oxidative cyclization of oxime acetates with sodium thiocyanate (B1210189). rsc.org In this transformation, the nucleophilic thiocyanate attacks the imine carbon, initiating a sequence that ultimately leads to the formation of 2-aminothiazole (B372263) derivatives. This demonstrates the utility of the N-acetoxyimino group as an electrophilic partner in constructing heterocyclic rings.
The N-O bond in the acetoxy oxime is relatively weak and prone to cleavage, often initiating rearrangement reactions. The most prominent of these is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an N-substituted amide. wikipedia.orgadichemistry.com The conversion of the oxime hydroxyl to an acetate (B1210297) makes it a better leaving group, facilitating the reaction. masterorganicchemistry.com The rearrangement is stereospecific, with the group anti-periplanar to the leaving group migrating to the electron-deficient nitrogen atom. adichemistry.comorganic-chemistry.org For Phenol, 2-[1-[N-acetoxyimino]ethyl]-, the migrating group would likely be the 2-hydroxyphenyl group due to its higher migratory aptitude compared to the methyl group, which would lead to the formation of N-(2-hydroxyphenyl)acetamide after hydrolysis of the intermediate nitrilium ion.
A competing reaction is the Neber rearrangement, which typically occurs under basic conditions with O-sulfonyl oximes and yields α-amino ketones via an azirine intermediate. wikipedia.orgorganicreactions.org While the substrate is an acetoxy oxime, similar base-mediated pathways could be envisioned. Furthermore, Beckmann fragmentation can occur if the migrating group can form a stable carbocation, resulting in the formation of a nitrile. adichemistry.com
| Reaction | Typical Conditions | Key Intermediate | Major Product |
|---|---|---|---|
| Beckmann Rearrangement | Acidic (e.g., H₂SO₄, PCl₅) | Nitrilium ion | N-substituted amide |
| Neber Rearrangement | Basic (e.g., NaOEt) | Azirine | α-Amino ketone |
| Beckmann Fragmentation | Acidic, with stable migrating group | Carbocation + Nitrile | Nitrile |
Intramolecular Hydrogen Bonding Effects on Reactivity
The presence of a 2-[1-[N-acetoxyimino]ethyl]- group ortho to the hydroxyl group in the phenol ring allows for the formation of an intramolecular hydrogen bond. This non-covalent interaction, where the phenolic hydrogen interacts with the nitrogen or oxygen atom of the adjacent substituent, can significantly alter the molecule's chemical and physical properties. This type of hydrogen bonding is a common feature in ortho-substituted phenols, such as o-nitrophenol, o-hydroxyacetophenone, and various ortho-hydroxyaryl Schiff bases.
The formation of a stable six-membered ring via hydrogen bonding influences the molecule's reactivity in several ways:
Acidity: Intramolecular hydrogen bonding can affect the acidity of the phenolic proton. In some cases, such as with ortho-hydroxyphenol, the stabilization of the resulting phenoxide ion through hydrogen bonding makes the compound more acidic than its para isomer. quora.com
Photochemistry: Theoretical and experimental studies on similar molecules, like 2-hydroxyacetophenone (B1195853), have shown that intramolecular hydrogen bonding can dramatically alter excited-state dynamics. For molecules without this bond, H-atom elimination from the repulsive excited state is a major dissociation pathway. However, for 2-hydroxyacetophenone, this pathway is completely quenched by the intramolecular hydrogen bond. This suggests that for Phenol, 2-[1-[N-acetoxyimino]ethyl]-, photochemical reactivity, particularly reactions involving O-H bond cleavage, would be significantly suppressed compared to its meta or para isomers.
Physical Properties: A well-known consequence of strong intramolecular hydrogen bonding is the reduction in intermolecular interactions. This leads to increased volatility. For instance, o-nitrophenol is steam volatile, which allows for its separation from the non-volatile p-nitrophenol, a property attributed directly to the presence of an intramolecular hydrogen bond in the ortho isomer. ncert.nic.in A similar effect can be anticipated for Phenol, 2-[1-[N-acetoxyimino]ethyl]-.
The strength and nature of this hydrogen bond can be investigated using various spectroscopic and theoretical methods. Infrared (IR) spectroscopy is particularly useful, as the O-H stretching frequency shifts to lower wavenumbers upon formation of a hydrogen bond. researchgate.net Computational studies can further elucidate the bond energy and its effect on the molecule's geometry and electronic structure. acs.orgnih.gov
| Property Affected | Influence of Intramolecular H-Bond | Example Compound |
| Acidity (pKa) | Can increase acidity by stabilizing the conjugate base. | o-Hydroxyphenol quora.com |
| Volatility | Increases volatility by reducing intermolecular H-bonding. | o-Nitrophenol ncert.nic.in |
| Photochemical Reactivity | Can quench specific reaction pathways like H-atom elimination. | 2-Hydroxyacetophenone |
| Spectroscopy (IR) | Shifts O-H stretching band to lower frequencies. | o-Carbonyl phenols researchgate.net |
Intermolecular Interactions and Surface Chemistry
The behavior of phenolic compounds is not only governed by their intramolecular structure but also by their interactions with other molecules and surfaces. These interactions are fundamental to understanding their environmental fate, catalytic transformation, and separation from aqueous solutions.
Heterogeneous Reactions of Phenol-Based Compounds
Phenolic compounds undergo a variety of heterogeneous reactions, which are critical in both industrial synthesis and environmental remediation. These reactions occur at the interface between two phases, typically involving a solid catalyst and a liquid or gas phase containing the phenol. nih.gov
Advanced Oxidation Processes (AOPs) are a prominent class of heterogeneous reactions used for the degradation of persistent phenolic pollutants in water. researchgate.netresearchgate.net These processes often utilize solid catalysts to generate highly reactive species, such as hydroxyl radicals (•OH), which then oxidize the phenol. researchgate.net
Key aspects of these heterogeneous reactions include:
Catalyst Types: A wide range of materials have been employed as catalysts, including transition metal oxides (e.g., Fe₂O₃, TiO₂, MnO₂), metal-exchanged zeolites, hydrotalcites, and activated carbons. nih.govresearchgate.net For instance, MCM-41, a mesoporous material, incorporated with transition metals like iron, cobalt, and nickel, has been shown to be effective in the wet oxidation of various chlorophenols and nitrophenols. researchgate.netelivapress.com
Reaction Mechanisms: The mechanisms often involve the adsorption of the phenolic compound onto the catalyst surface, followed by reaction with surface-adsorbed oxidants or catalytically generated radicals. In the catalytic wet oxidation of 4-chlorophenol (B41353) using metal-MCM-41 catalysts, the reaction follows pseudo-first-order kinetics. researchgate.net
Environmental Significance: Heterogeneous reactions on the surfaces of mineral dust particles (e.g., iron oxides) can lead to the transformation of atmospheric phenols into a variety of oxidized and nitro-phenolic compounds, contributing to the formation of secondary organic aerosols.
| Reaction Type | Catalyst System | Substrate(s) | Key Findings |
| Catalytic Wet Peroxide Oxidation | Metal-exchanged zeolites, clays | Phenol, substituted phenols | Effective degradation of phenolic compounds in aqueous solutions. nih.gov |
| Catalytic Ozonation | Cobalt-based catalysts, active carbons | Phenol | Solid catalysts enhance ozone utilization and substrate removal rates. researchgate.net |
| Catalytic Wet Oxidation | Transition metal oxides, noble metals | Phenol, acetic acid | Degradation of persistent organic pollutants. nih.gov |
| Atmospheric Transformation | Mineral dust (α-Fe₂O₃, TiO₂) | Phenol | Formation of oxidized aromatic products and nitro-phenols on particle surfaces. |
Advanced Computational and Theoretical Chemistry Investigations
Spectroscopic Property Prediction and Validation
The prediction of spectroscopic properties for "Phenol, 2-[1-[N-acetoxyimino]ethyl]-" through computational methods provides a powerful tool for its structural elucidation and validation. Techniques such as Density Functional Theory (DFT) are instrumental in simulating vibrational and electronic spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. These theoretical calculations, when compared with experimental data, offer a detailed understanding of the molecule's electronic structure and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Computational models can predict the ¹H and ¹³C NMR spectra of "Phenol, 2-[1-[N-acetoxyimino]ethyl]-" with a reasonable degree of accuracy. The chemical shifts are highly sensitive to the molecular geometry and the electronic environment of the nuclei. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons of the ethylidene group, and the methyl protons of the acetoxy group. The phenolic hydroxyl proton is also a key feature, though its chemical shift can be influenced by solvent and concentration.
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide theoretical chemical shifts. nih.gov These calculations would start with a geometry optimization of the molecule to find its most stable conformation. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane).
A hypothetical table of predicted ¹H NMR chemical shifts is presented below, based on the analysis of similar structures like 2'-hydroxyacetophenone (B8834) and acetophenone (B1666503) oxime. chemicalbook.comamazonaws.com
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenolic -OH | 9.0 - 11.0 | singlet |
| Aromatic (position 3) | 7.6 - 7.8 | doublet |
| Aromatic (position 4) | 6.9 - 7.1 | triplet |
| Aromatic (position 5) | 7.3 - 7.5 | triplet |
| Aromatic (position 6) | 6.8 - 7.0 | doublet |
| Ethylidene -CH₃ | 2.2 - 2.4 | singlet |
| Acetoxy -CH₃ | 2.1 - 2.3 | singlet |
Infrared (IR) Spectroscopy:
Theoretical IR spectra can be computed from the vibrational frequencies obtained after a geometry optimization calculation. These calculations can help in assigning the absorption bands observed in an experimental spectrum. For "Phenol, 2-[1-[N-acetoxyimino]ethyl]-", key vibrational modes would include the O-H stretch of the phenolic group, the C=N stretch of the imine, the C=O stretch of the acetoxy group, and various C-H and C-C stretching and bending modes of the aromatic ring and the alkyl groups.
The table below summarizes the predicted characteristic IR absorption bands.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| Phenolic O-H | 3200 - 3600 (broad) | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | Stretching |
| Carbonyl C=O (ester) | 1750 - 1770 | Stretching |
| Imine C=N | 1630 - 1650 | Stretching |
| Aromatic C=C | 1450 - 1600 | Ring Stretching |
| C-O (ester) | 1200 - 1250 | Stretching |
| N-O | 900 - 950 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. physchemres.org For "Phenol, 2-[1-[N-acetoxyimino]ethyl]-", the UV-Vis spectrum is expected to be characterized by absorptions arising from π→π* transitions within the benzene (B151609) ring and the C=N-O-C=O conjugated system. The presence of the hydroxyl and acetoxyiminoethyl groups will influence the position and intensity of these absorption bands. Computational studies on substituted acetophenones have shown that steric hindrance can affect the planarity of the molecule, leading to shifts in the absorption maxima. mun.ca
Structure-Reactivity Relationships and Predictive Modeling (e.g., QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a compound with its reactivity. researchgate.net For "Phenol, 2-[1-[N-acetoxyimino]ethyl]-", a QSRR model could be developed to predict its reactivity in various chemical transformations, such as hydrolysis of the ester group or cleavage of the N-O bond.
The development of a QSRR model involves several key steps:
Dataset Compilation: A dataset of structurally related compounds with known reactivity data is required.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure.
Model Building: A mathematical relationship between the descriptors and the reactivity is established using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For "Phenol, 2-[1-[N-acetoxyimino]ethyl]-", relevant molecular descriptors for a QSRR model could include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These can be calculated using quantum chemical methods.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters).
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity.
Thermodynamic Descriptors: Properties like heat of formation and strain energy can also be used to model reactivity.
The following table provides examples of descriptors that could be used in a QSRR model for predicting the reactivity of phenolic oxime esters.
| Descriptor Type | Example Descriptor | Relevance to Reactivity |
| Electronic | LUMO Energy | Relates to the ability of the molecule to accept electrons, influencing its electrophilicity. |
| Electronic | Partial Charge on Carbonyl Carbon | A more positive charge indicates greater susceptibility to nucleophilic attack. |
| Steric | Molar Volume | Can influence the accessibility of the reactive site to other reagents. |
| Topological | Wiener Index | Relates to the branching of the molecule, which can affect its overall reactivity. |
| Quantum Chemical | Bond Dissociation Energy of N-O bond | Directly relates to the ease of homolytic cleavage to form an iminyl radical. |
By developing a robust QSRR model, the reactivity of "Phenol, 2-[1-[N-acetoxyimino]ethyl]-" and other related compounds could be predicted without the need for extensive experimental work, thus accelerating the process of chemical research and development.
Advanced Analytical Methodologies for Structural Confirmation and Quantitative Analysis
Chromatographic Techniques for Separation and Detection
Chromatographic methods are indispensable for isolating "Phenol, 2-[1-[N-acetoxyimino]ethyl]-" from complex matrices, such as reaction mixtures or biological samples, and for its subsequent detection and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, the direct analysis of "Phenol, 2-[1-[N-acetoxyimino]ethyl]-" by GC-MS can be challenging due to the presence of the polar phenolic hydroxyl group, which can lead to poor peak shape and thermal degradation. To overcome these limitations, derivatization is a common strategy. nih.govnih.gov
Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a frequently employed derivatization technique. nih.gov This process increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. nih.govnih.gov The resulting TMS ether of "Phenol, 2-[1-[N-acetoxyimino]ethyl]-" would exhibit improved chromatographic behavior, yielding sharper and more symmetrical peaks.
Upon separation by the gas chromatograph, the derivatized compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. Key fragmentation pathways for the TMS derivative would likely involve cleavage of the O-acetyl group, the N-O bond of the oxime ether, and fragmentation of the aromatic ring, providing crucial structural information. nih.gov
Table 1: Hypothetical GC-MS Parameters for Derivatized Phenol (B47542), 2-[1-[N-acetoxyimino]ethyl]-
| Parameter | Condition |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)acetamide (BSA) |
| GC Column | SP-2401-DB coated capillary column or similar |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial temp. 100°C, ramp to 250°C at 10°C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
High-performance liquid chromatography-mass spectrometry (HPLC-MS) is exceptionally well-suited for the analysis of "Phenol, 2-[1-[N-acetoxyimino]ethyl]-" in complex mixtures without the need for derivatization. sfu.caresearchgate.net This technique is particularly advantageous for compounds that are thermally labile or non-volatile.
A reverse-phase HPLC method, utilizing a C18 column, would be effective for the separation of this compound. sielc.comnih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. sielc.com
The eluent from the HPLC column is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, providing clear information about the molecular weight of the parent compound. researchgate.net Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic spectrum that aids in structural elucidation. researchgate.net
Table 2: Typical HPLC-MS Parameters for Phenol, 2-[1-[N-acetoxyimino]ethyl]-
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| MS Analyzer | Triple Quadrupole (QqQ) or Orbitrap |
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic properties of "Phenol, 2-[1-[N-acetoxyimino]ethyl]-".
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules in solution. omicsonline.org For "Phenol, 2-[1-[N-acetoxyimino]ethyl]-", a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. rsc.orgchemicalbook.com Expected signals would include a singlet for the phenolic hydroxyl proton, distinct signals for the aromatic protons, a singlet for the methyl protons of the ethylidene group, and a singlet for the methyl protons of the acetoxy group. arpgweb.com The chemical shifts and coupling patterns of the aromatic protons would confirm the ortho-substitution pattern. amazonaws.comresearchgate.net
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the imino carbon, the carbonyl carbon of the acetate (B1210297), and the methyl carbons. rsc.orgresearchgate.net
Multi-dimensional NMR: 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework. omicsonline.orgumich.edu For instance, HMBC would show correlations between the protons of the methyl group and the imino carbon, as well as between the acetyl protons and the carbonyl carbon, confirming the structure of the acetoxyimino side chain.
Table 3: Predicted ¹H NMR Chemical Shifts for Phenol, 2-[1-[N-acetoxyimino]ethyl]- in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenolic OH | ~5.0-7.0 | singlet (broad) |
| Aromatic CH | ~6.8-7.5 | multiplet |
| C=N-CH ₃ | ~2.3 | singlet |
| O-C(=O)-CH ₃ | ~2.2 | singlet |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ijaemr.comresearchgate.net The resulting spectra serve as a "vibrational fingerprint," which is unique to the compound's structure.
Infrared (IR) Spectroscopy: The IR spectrum of "Phenol, 2-[1-[N-acetoxyimino]ethyl]-" would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group. ijaemr.comresearchgate.net A strong absorption around 1760 cm⁻¹ would correspond to the C=O stretching of the acetate ester. orgsyn.orgorgsyn.org The C=N stretching of the imine is expected to appear in the 1620-1680 cm⁻¹ region. arpgweb.comarpgweb.com Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ range. ijaemr.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic ring would likely give a strong signal.
These vibrational data are invaluable for confirming the presence of key functional groups within the molecule. unige.chunige.ch
Table 4: Key IR Absorption Frequencies for Phenol, 2-[1-[N-acetoxyimino]ethyl]-
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Phenolic O-H | Stretch, hydrogen-bonded | 3200-3600 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Ester C=O | Stretch | ~1760 |
| Imine C=N | Stretch | 1620-1680 |
| Aromatic C=C | Stretch | 1450-1600 |
| Acetate C-O | Stretch | 1200-1250 |
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of "Phenol, 2-[1-[N-acetoxyimino]ethyl]-" would be dominated by absorptions arising from π → π* transitions within the substituted benzene (B151609) ring. biocrick.com
The presence of the hydroxyl and acetoxyimino substituents on the aromatic ring will influence the position and intensity of these absorption bands compared to unsubstituted benzene. The phenolic hydroxyl group, in particular, acts as a strong auxochrome, typically causing a bathochromic (red) shift of the absorption maxima. The electronic characterization provided by UV-Vis spectroscopy can be useful for quantitative analysis and for studying the effects of solvent polarity on the electronic structure of the molecule. rsc.org
X-ray Diffraction for Single Crystal Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for "Phenol, 2-[1-[N-acetoxyimino]ethyl]-" is not publicly available, an analysis of a closely related structure, 2-hydroxy-2-phenylacetophenone oxime, offers a clear illustration of the methodology and the detailed structural information that can be obtained. nih.govresearchgate.net
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded and analyzed. Through complex mathematical (Fourier transform) calculations, this diffraction pattern is converted into an electron density map of the molecule, from which the positions of the individual atoms can be precisely determined. repec.org
Table 1: Representative Crystallographic Data for a Related Phenolic Oxime Compound (2-hydroxy-2-phenylacetophenone oxime) This data is for a structurally related compound and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction analysis.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 24.3559 |
| b (Å) | 10.7032 |
| c (Å) | 8.9667 |
| β (°) | 93.220 |
| Volume (ų) | 2333.80 |
| Z | 8 |
| Data sourced from references nih.govresearchgate.net. |
Electrochemical Analytical Methods for Redox Behavior
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of molecules, providing information on their oxidation and reduction potentials. nih.govrjptonline.org The redox properties of "Phenol, 2-[1-[N-acetoxyimino]ethyl]-" are dictated by its two primary functional groups: the phenolic hydroxyl group and the N-acetoxyimino group.
The phenolic moiety is known to be electrochemically active and typically undergoes oxidation. theijes.com This process generally involves the transfer of one or two electrons and protons, leading to the formation of a phenoxyl radical or a quinone-type species. The precise oxidation potential is sensitive to factors such as the pH of the medium and the nature of substituents on the aromatic ring.
The N-acetoxyimino group (-C=N-OAc) is expected to be the primary site for reduction. Electrochemical studies on related oximes and their esters indicate that the C=N bond can be reduced. researchgate.net This reduction often proceeds via a multi-electron, multi-proton process, leading to the corresponding amine. The presence of the acetyl group on the oxime oxygen may influence the reduction potential compared to the parent oxime.
A cyclic voltammetry experiment for "Phenol, 2-[1-[N-acetoxyimino]ethyl]-" would likely reveal an irreversible oxidation peak at a positive potential, corresponding to the oxidation of the phenol group. In the negative potential range, a reduction peak, likely also irreversible, could be observed, corresponding to the reduction of the N-acetoxyimino functionality. The exact potentials and characteristics of these peaks would provide valuable information about the compound's electronic structure and its susceptibility to electron transfer reactions.
Table 2: Predicted Electrochemical Behavior of Phenol, 2-[1-[N-acetoxyimino]ethyl]-
| Process | Active Functional Group | Expected Potential Range (vs. Ag/AgCl) | Notes |
| Oxidation | Phenolic Hydroxyl (-OH) | +0.4 to +0.8 V | Typically an irreversible process, potential is pH-dependent. |
| Reduction | N-acetoxyimino (-C=N-OAc) | -0.8 to -1.5 V | Likely an irreversible process involving the cleavage of the N-O bond and reduction of the C=N bond. |
Design and Synthesis of Derivatives and Analogues for Targeted Reactivity Studies
Modification of the N-Acetoxyimino Group
The N-acetoxyimino functional group is a critical site for modification, as its electronic and steric properties significantly influence the reactivity of the entire molecule. Alterations to this group can be achieved by varying the acyl component or by completely replacing the acetoxy moiety with other substituents.
The synthesis of oxime esters is commonly achieved through the esterification of the corresponding oxime with various acid chlorides or acid anhydrides. arpgweb.com This straightforward approach allows for the introduction of a wide array of acyl groups in place of the acetyl group in the parent compound. By reacting the precursor, 2-(1-hydroxyiminoethyl)phenol, with different acylating agents, a library of derivatives with modified electronic and steric properties can be generated. For instance, employing benzoyl chloride would yield the O-benzoyl oxime, while using propionyl chloride would result in the O-propionyl derivative. These modifications can modulate the leaving group ability of the acyloxy moiety, thereby influencing reaction pathways that involve its cleavage.
Table 1: Examples of Acyl Moiety Variations
| Acyl Moiety | Acylating Reagent | Resulting Derivative Name |
|---|---|---|
| Acetyl | Acetic Anhydride (B1165640) / Acetyl Chloride | Phenol (B47542), 2-[1-[N-acetoxyimino]ethyl]- |
| Propionyl | Propionyl Chloride | Phenol, 2-[1-[N-propionyloxyimino]ethyl]- |
| Benzoyl | Benzoyl Chloride | Phenol, 2-[1-[N-benzoyloxyimino]ethyl]- |
This table is illustrative and based on common organic synthesis reactions.
Beyond simple acyl variations, the entire acetoxy group can be substituted to create a range of oxime ethers and other esters. Oxime ethers, for example, have been shown to be effective directing groups in palladium-catalyzed C-H functionalization reactions. nih.gov The synthesis of these analogues typically involves the O-alkylation of the precursor oxime, 2-(1-hydroxyiminoethyl)phenol, with suitable alkylating agents (e.g., alkyl halides) under basic conditions. This approach allows for the introduction of diverse functionalities, including simple alkyl chains, benzyl groups, or more complex moieties designed to alter solubility, stability, or reactivity. For example, the synthesis of 2-acetylphenol-O-alkylhydroxyethylamine derivatives has been reported as a strategy to develop multifunctional agents. researchgate.net
Table 2: Examples of Oxime Ether and Ester Analogues
| Substituent (R) in C=N-OR | Reagent Example | Derivative Class |
|---|---|---|
| -CH₃ | Methyl iodide | O-Methyl Oxime Ether |
| -CH₂Ph | Benzyl bromide | O-Benzyl Oxime Ether |
| -SO₂CH₃ | Mesyl Chloride | O-Mesyl Oxime Ester |
This table provides examples of potential derivatives based on established oxime chemistry.
Derivatization of the Ethyl Linker and Alkyl Chain Length
Modification of the linker connecting the N-acetoxyimino group to the phenol ring offers another avenue for structural diversification. The length and substitution of this alkyl chain can influence the molecule's conformation and the spatial relationship between the reactive oxime head and the phenolic ring.
Strategies for this derivatization begin with the selection of the starting ketone. Instead of 2'-hydroxyacetophenone (B8834), one could use 2'-hydroxypropiophenone or 2'-hydroxybutyrophenone to synthesize analogues with propyl or butyl linkers, respectively. Furthermore, advanced synthetic methods, such as palladium-catalyzed C–H functionalization, could potentially be used to introduce substituents directly onto the ethyl linker of a pre-formed O-acetyl oxime. nih.gov This would allow for the synthesis of derivatives with functionalities such as methyl or phenyl groups on the alkyl chain, creating chiral centers and introducing further structural complexity.
Introduction of Diverse Substituents on the Phenol Aromatic Ring
Introducing substituents onto the aromatic ring is a classical strategy for fine-tuning the electronic properties and reactivity of phenolic compounds. nih.gov The position and nature of these substituents can dramatically alter the pKa of the phenolic hydroxyl group and the electron density of the ring, thereby influencing reaction pathways.
Substituents can be introduced at the ortho-, meta-, or para- positions relative to the hydroxyl group. Common modifications include:
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) can be introduced, often through electrophilic aromatic substitution. These groups increase the acidity of the phenolic proton and can activate the ring for nucleophilic aromatic substitution, particularly when in the ortho or para positions. libretexts.org
Electron-Donating Groups (EDGs): Groups such as alkyl (-R) or methoxy (-OCH₃) can be installed to increase the electron density of the ring. The synthesis of C5-substituted 2-acetylphenol analogs, for example, has been explored in the context of developing monoamine oxidase (MAO) inhibitors. researchgate.net
Halogens: Halogenation (e.g., with Cl, Br) provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of aryl, vinyl, or other complex fragments. nih.gov
The choice of synthetic strategy depends on the desired substituent and its position, leveraging directing group effects of the resident hydroxyl and acetyl (or derivative) groups. nih.gov
Table 3: Examples of Ring-Substituted Derivatives
| Substituent | Position Relative to -OH | Potential Synthetic Route | Effect on Ring |
|---|---|---|---|
| -NO₂ | para (C4) | Nitration | Electron-withdrawing |
| -Cl | para (C4) | Chlorination | Electron-withdrawing |
| -CH₃ | meta (C5) | Friedel-Crafts Alkylation | Electron-donating |
This table outlines common substitutions and their general synthetic approaches.
Isomeric Variations and Stereochemical Considerations
The structure of "Phenol, 2-[1-[N-acetoxyimino]ethyl]-" allows for several types of isomerism, each representing a distinct chemical entity with potentially different properties.
Stereoisomers: The carbon-nitrogen double bond (C=N) of the oxime ester is subject to geometrical isomerism. uou.ac.in This results in two possible stereoisomers: the (E)-isomer and the (Z)-isomer, where substituents around the double bond have different spatial arrangements. These isomers are diastereomers and can possess different physical and chemical properties. uou.ac.in The specific isomer obtained during synthesis can depend on the reaction conditions. For many oximes, one isomer is often thermodynamically more stable than the other. The configuration is assigned based on the priority of the groups attached to the double-bonded carbon and nitrogen atoms. uou.ac.in
Development of Conjugates and Polyfunctionalized Analogues
To explore advanced applications, the core structure can be elaborated into more complex conjugates or polyfunctionalized analogues. This strategy aims to combine the chemical properties of the parent molecule with those of other chemical entities or to introduce multiple functionalities to achieve a specific outcome.
Conjugates: The phenolic hydroxyl group or a substituent on the aromatic ring can serve as an attachment point for linking the molecule to other compounds, such as fluorescent dyes, polymers, or other bioactive molecules. This creates a bifunctional or multifunctional conjugate. Derivatization of phenols with labeling reagents is a common strategy in analytical chemistry. researchgate.net
Polyfunctionalized Analogues: Building upon the strategies in section 6.3, multiple diverse substituents can be introduced onto the aromatic ring. For example, a derivative could be synthesized with a halogen for cross-coupling, a nitro group to modulate electronics, and an alkyl group to enhance solubility. The development of 2-acetylphenol-O-alkylhydroxyethylamine derivatives as multifunctional agents for potential therapeutic applications serves as an example of this approach, where a single molecule is designed to interact with multiple biological targets. researchgate.net
Applications in Advanced Organic Synthesis and Material Science
Role as a Versatile Building Block in Complex Molecule Construction
The structural features of Phenol (B47542), 2-[1-[N-acetoxyimino]ethyl]- make it an effective building block, particularly for the synthesis of nitrogen-containing heterocycles (N-heterocycles), which are core motifs in many pharmaceuticals and functional organic materials. orgsyn.orgrsc.org O-acyl oximes are widely applied in N-heterocycle construction under transition metal catalysis. rsc.orgresearchgate.net
The reactivity of the N-O bond in the O-acetyloxime group is central to its function. This bond can be cleaved under various catalytic conditions, often involving transition metals, to generate reactive iminyl radical or iminyl metal intermediates. researchgate.netacs.org These intermediates can then participate in cyclization reactions to form complex ring systems. For example, aryl ketone O-acetyl oximes are used as starting materials in the synthesis of azaheterocycles such as isoquinolines and pyridines. orgsyn.orgacs.org The use of a copper and rhodium bimetallic catalytic system has been shown to effectively produce isoquinoline (B145761) derivatives from aryl ketone O-acetyl oximes and internal alkynes. acs.org
Furthermore, these oxime derivatives have proven instrumental in synthesizing various substituted pyridines, which are prevalent in medicinal and materials chemistry. orgsyn.org The versatility of O-acetyl oximes allows them to be used in reactions with a broad range of substrates, leading to diverse and poly-functionalized products under mild conditions. rsc.orgresearchgate.net
Participation in Cascade and Multistep Organic Reactions
Phenol, 2-[1-[N-acetoxyimino]ethyl]- and related O-acetyl oximes are valuable participants in cascade and multistep reactions, where multiple chemical bonds are formed in a single operation, leading to a rapid increase in molecular complexity.
A notable example is the synthesis of isoquinolines using a copper and rhodium bimetallic relay catalyst system. acs.org This process involves a proposed mechanism where a copper species activates the O-acetyl oxime, followed by a rhodium-catalyzed C-H activation and annulation with an alkyne, demonstrating a sophisticated multistep catalytic cycle. acs.org
Moreover, the O-acetyl oxime group can function as a transformable directing group in palladium-catalyzed C–H functionalization reactions. nih.gov In this multistep approach, the oxime group first directs a catalyst to a specific C-H bond on the aromatic ring, enabling its functionalization (e.g., arylation, halogenation). nih.gov Subsequently, the O-acetyl oxime group itself can be readily converted into a variety of other useful functional groups, including ketones, alcohols, amines, and even other heterocycles like oxazolines. nih.gov This dual function as both a directing group and a latent functional group makes it a highly efficient tool in multistep synthesis.
The following table summarizes the diverse transformations possible from a C-H functionalized intermediate derived from an O-acetyl oxime, showcasing its utility in multistep synthetic sequences. nih.gov
| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |
| C-H Functionalized O-acetyl oxime | K₂CO₃, MeOH, 25 °C | Oxime | Acetyl group removal |
| Oxime | NaHSO₃, H₂O, EtOH, 90 °C | Ketone (Acetophenone derivative) | Hydrolysis of oxime |
| O-acetyl oxime | In situ Beckmann rearrangement | Amide (Acetamide derivative) | Rearrangement and C-H phenylation |
| Oxime | Reduction | Amino Phenol | Reduction of oxime |
| Ketone | Reduction | Diol | Reduction of ketone |
Exploration as Precursors for Novel Polymeric Materials
The parent structure, phenol, is a foundational monomer in polymer science, famously used in the production of phenol-formaldehyde resins (Bakelite) and other polymers known for their thermal stability and chemical resistance. ontosight.aibritannica.com These polymers are synthesized through the reaction of phenol with various other chemicals, such as aldehydes and epoxides, to form cross-linked networks. ontosight.ai
While the phenolic moiety within Phenol, 2-[1-[N-acetoxyimino]ethyl]- provides a potential site for polymerization, its exploration specifically as a monomer for novel polymeric materials is not extensively documented in current literature. The presence of the acetoxyimino group introduces additional reactivity that could potentially be exploited in specialized polymerization reactions. For instance, the functional group could be incorporated into a polymer backbone or serve as a site for post-polymerization modification. However, detailed research into the polymerization behavior of this specific compound and the properties of the resulting materials remains an area for future investigation.
Utility in Ligand Design for Catalytic Systems
The molecular structure of Phenol, 2-[1-[N-acetoxyimino]ethyl]- contains multiple heteroatoms with lone pairs of electrons—specifically the phenolic oxygen, the azomethine nitrogen, and the ester oxygen—making it a promising candidate for ligand design. Ligands are crucial components of catalytic systems, as they bind to a central metal atom and modulate its reactivity and selectivity.
The core 2-hydroxyacetophenone (B1195853) structure is a known scaffold for effective ligands. For example, a derivative of 2-hydroxyacetophenone was identified as an exceptional linker in the design of a highly potent and selective liver X receptor (LXR) agonist. nih.gov In another study, a ligand synthesized from o-hydroxyacetophenone and a hydrazone derivative was used to form stable octahedral complexes with various transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net These complexes demonstrated that the ligand binds to the metal ion through the deprotonated phenolic oxygen, a carbonyl oxygen, and the azomethine nitrogen. researchgate.net
Given these precedents, Phenol, 2-[1-[N-acetoxyimino]ethyl]- could potentially act as a multidentate ligand, coordinating with metal ions to form stable complexes. Such complexes could find applications in catalysis, leveraging the tailored electronic and steric environment provided by the ligand to control chemical reactions.
Reagent in Selective Functional Group Transformations
Phenol, 2-[1-[N-acetoxyimino]ethyl]- and its class of O-acyl oximes serve as highly effective reagents for selective functional group transformations, primarily by acting as internal oxidants and removable directing groups in transition metal-catalyzed reactions. rsc.orgresearchgate.net
In many transition metal-mediated C-H activation reactions, an external oxidant is required to regenerate the active catalyst. However, O-acyl oximes can serve as an "internal oxidant," where the cleavage of the N-O bond facilitates the catalytic cycle without the need for additional oxidizing agents. rsc.orgresearchgate.net This approach offers several advantages, including milder reaction conditions and enhanced reactivity and chemoselectivity. rsc.orgresearchgate.net
Furthermore, the O-acetyl oxime group is an excellent directing group for palladium-catalyzed C-H functionalization. nih.gov It can direct the catalyst to functionalize an otherwise unactivated C-H bond at the ortho-position of the phenol ring. Following this directed transformation, the oxime group can be easily converted to other functionalities. nih.gov This strategy allows for the selective introduction of new groups onto an aromatic ring, which is a fundamental challenge in organic synthesis. For instance, O-acetyl oximes have been used to direct Pd-catalyzed iodination and chlorination, yielding aryl halides in good yields. nih.gov
Emerging Research Directions and Future Perspectives
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity
The convergence of artificial intelligence (AI) and machine learning (ML) with organic chemistry is set to revolutionize the synthesis and reactivity prediction for complex molecules like "Phenol, 2-[1-[N-acetoxyimino]ethyl]-". While traditionally, the discovery of new reactions and the optimization of existing ones have been largely empirical, AI and ML offer a data-driven approach to accelerate this process. nih.govnih.gov
A significant area of development is the use of machine learning interatomic potentials (MLIPs) which can compute molecular energies with quantum mechanical accuracy but at a fraction of the computational cost. cmu.edu This allows for the efficient exploration of conformational landscapes and the prediction of thermodynamic properties, which are crucial for understanding reaction feasibility. cmu.edu
Table 1: Applications of AI/ML in the Study of Phenol (B47542), 2-[1-[N-acetoxyimino]ethyl]-
| Application Area | Potential Impact |
| Predictive Synthesis | - Identification of optimal reaction conditions (temperature, solvent, catalyst). - Prediction of reaction yields and potential byproducts. - Design of novel, more efficient synthetic routes. |
| Reactivity Prediction | - Forecasting the outcome of reactions with various reagents. - Understanding the influence of substituents on the phenol ring and oxime ester. - Screening for potential new applications based on predicted reactivity. |
| Mechanism Elucidation | - Analysis of complex reaction data to identify key intermediates and transition states. - Development of more accurate models of reaction kinetics. |
Investigation of Photochemical and Electro-Chemical Transformations
The unique structural features of "Phenol, 2-[1-[N-acetoxyimino]ethyl]-", particularly the presence of a chromophoric phenol ring and a labile N-O bond in the acetoxyimino group, make it a compelling candidate for photochemical and electrochemical studies.
Photochemical Transformations: The N-O bond in oxime esters is known to be susceptible to photochemical cleavage, leading to the formation of iminyl radicals. researchgate.net This reactivity opens up avenues for novel synthetic transformations. For "Phenol, 2-[1-[N-acetoxyimino]ethyl]-", light-induced cleavage of the N-O bond could generate an ortho-phenolic iminyl radical. This highly reactive intermediate could then participate in a variety of subsequent reactions, such as intramolecular cyclizations to form nitrogen-containing heterocycles, or intermolecular additions to alkenes. rsc.org The study of these photochemical pathways could lead to the development of new, light-driven synthetic methods for creating complex molecular architectures. The photochemistry of related α-oxo-oxime esters has been shown to proceed via initial N-O cleavage, followed by fragmentation of the resulting radicals. lookchem.com
Electrochemical Transformations: Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for oxidation and reduction reactions. The phenolic hydroxyl group can be electrochemically oxidized to a phenoxyl radical, which can then undergo a variety of coupling reactions. Furthermore, the acetoxyimino group may also be susceptible to electrochemical reduction or oxidation, potentially leading to novel reaction pathways. The development of enantioselective electrochemical transformations is a particularly exciting frontier, with the potential to synthesize chiral derivatives of "Phenol, 2-[1-[N-acetoxyimino]ethyl]-". mdpi.comencyclopedia.pub
Rational Design of Stereoselective Synthetic Pathways
The ethylidene group attached to the oxime nitrogen in "Phenol, 2-[1-[N-acetoxyimino]ethyl]-" presents the possibility of stereoisomerism (E/Z isomers). Furthermore, if the ethyl group were to be substituted, a chiral center would be introduced. The development of synthetic methods that can control the stereochemical outcome of reactions is a cornerstone of modern organic chemistry. ethz.ch
The rational design of stereoselective synthetic pathways for "Phenol, 2-[1-[N-acetoxyimino]ethyl]-" and its analogues is a key area for future research. This could involve the use of chiral catalysts to control the formation of the oxime ester bond, or the development of stereoselective reactions at the ethylidene group. For instance, asymmetric hydrogenation of a precursor with a carbon-carbon double bond in the side chain could introduce a chiral center with high enantiomeric excess. The synthesis of stereoselectively pure oximes is a significant challenge in organic synthesis. pku.edu.cn
Recent advances in the catalytic enantioselective synthesis of axially chiral cyclohexylidene oximes demonstrate the potential for achieving high levels of stereocontrol in oxime-containing molecules. nih.gov Similar strategies could be adapted for the synthesis of chiral derivatives of "Phenol, 2-[1-[N-acetoxyimino]ethyl]-". The design and synthesis of axially chiral biaryl amino alcohols also provides insights into creating stereochemically complex molecules. nih.gov
Development of In-Situ Spectroscopic Monitoring Techniques for Reaction Progress
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of "Phenol, 2-[1-[N-acetoxyimino]ethyl]-" can be achieved through the use of in-situ spectroscopic monitoring techniques. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the concentrations of reactants, intermediates, and products as a reaction proceeds. mdpi.com
The use of a fiber-optic coupled FTIR-ATR (Attenuated Total Reflection) probe, for example, allows for the continuous monitoring of reactions under actual process conditions without the need for sampling. mdpi.com This is particularly valuable for studying transient or unstable intermediates that may be difficult to isolate and characterize using traditional methods. spectroscopyonline.com For the synthesis of "Phenol, 2-[1-[N-acetoxyimino]ethyl]-", in-situ monitoring could be used to optimize reaction conditions, identify the formation of any side products, and gain a more complete picture of the reaction pathway. youtube.com The ability to monitor microwave-assisted reactions in real-time using IR spectroscopy further expands the toolkit for studying these transformations. rsc.org
Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided |
| FTIR Spectroscopy | - Changes in functional groups. - Concentration profiles of reactants, intermediates, and products. |
| Raman Spectroscopy | - Complementary vibrational information to FTIR. - Particularly useful for aqueous and solid-phase reactions. |
| NMR Spectroscopy | - Detailed structural information about all species in solution. - Can provide insights into reaction kinetics and mechanisms. |
Exploration of Bio-Inspired Synthetic Approaches for Analogues
Nature often provides elegant and efficient solutions to complex chemical transformations. Bio-inspired synthesis, which seeks to mimic the strategies employed by enzymes and biological systems, is a powerful approach for developing novel and sustainable synthetic methods. nih.gov
For the synthesis of analogues of "Phenol, 2-[1-[N-acetoxyimino]ethyl]-", a bio-inspired approach could involve mimicking the action of enzymes that catalyze the formation of C-N and C-O bonds. For example, the biosynthesis of melanin (B1238610) pigments involves the coupling of phenols and amines, a process that has inspired the development of new methods for creating 1,2-oxy-aminoarenes. mcgill.ca Similarly, the enzymatic C-S bond formation in ergothioneine (B1671048) biosynthesis has led to the development of a mild, metal-free method for the synthesis of ortho-sulfiliminyl phenols. nih.gov
The development of a bio-inspired synthesis of oxindoles through the catalytic aerobic dual C-H functionalization of phenols highlights the potential of using molecular oxygen as a green oxidant. rsc.orgbirmingham.ac.uk Exploring similar strategies for the ortho-functionalization of phenols to introduce the [1-[N-acetoxyimino]ethyl] group could lead to more environmentally friendly and efficient synthetic routes. Phenolic oximes themselves have bio-inspired applications, for instance, in their use in copper extraction processes, mimicking the selective binding of metals in biological systems. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing Phenol, 2-[1-[N-acetoxyimino]ethyl]-?
The compound can be synthesized via oxime formation from 2-acetylphenol derivatives. A typical protocol involves reacting 2-hydroxyacetophenone with hydroxylamine hydrochloride under reflux in ethanol, followed by N-acetoxylation using acetic anhydride in the presence of a mild base (e.g., sodium acetate). Reaction progress should be monitored via TLC or HPLC. Purification is achieved via recrystallization from ethanol/water mixtures to yield the acetoxyimino derivative .
Q. How can spectroscopic techniques confirm the identity and purity of this compound?
- IR Spectroscopy : Confirm the presence of the oxime (N–O stretch at ~930 cm⁻¹) and phenolic O–H (broad peak ~3200–3500 cm⁻¹).
- NMR : ¹H NMR should show a singlet for the acetoxy group (~2.1 ppm) and aromatic protons split due to substitution patterns.
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 207.0764 for C₁₀H₁₁NO₃). Cross-reference with NIST spectral databases .
Q. What are the stability considerations for storage and handling?
The compound is sensitive to moisture and light due to its oxime and phenolic groups. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Conduct stability studies via accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to identify decomposition products .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the N-acetoxyimino group?
The electron-withdrawing acetoxy group enhances electrophilicity at the imino nitrogen, making it susceptible to nucleophilic attack. Steric hindrance from the ethyl group may slow reactions in crowded environments. Computational studies (DFT) can model charge distribution and predict reactive sites. Experimental validation via kinetic studies with varying nucleophiles (e.g., amines vs. thiols) is recommended .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for structural elucidation?
Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Use single-crystal XRD for definitive bond-length/angle data. Compare with solution-state NOESY or variable-temperature NMR to assess conformational flexibility. For example, XRD of analogous Schiff base complexes reveals planar oxime geometries, while NMR may show dynamic exchange broadening .
Q. How can this compound be functionalized for biological target engagement studies?
Q. What computational methods predict its metabolic pathways or toxicity profile?
Employ in silico tools like ADMET Predictor or GLORYx to simulate Phase I/II metabolism (e.g., hydrolysis of the acetoxy group or oxime reduction). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and HPLC-MS metabolite profiling .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, stoichiometry).
- Data Validation : Cross-correlate spectral data with published analogs (e.g., 2-hydroxyacetophenone oxime derivatives) to ensure consistency .
- Safety Protocols : Handle under fume hood due to potential acetic anhydride fumes during N-acetoxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
